Sodium (S)-3-amino-3-carboxypropanoate hydrate

説明

特性

分子式 |

C4H8NNaO5 |

|---|---|

分子量 |

173.10 g/mol |

IUPAC名 |

sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;hydrate |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |

InChIキー |

PPTHNBYUFXSJPS-JIZZDEOASA-M |

異性体SMILES |

C([C@@H](C(=O)O)N)C(=O)[O-].O.[Na+] |

正規SMILES |

C(C(C(=O)O)N)C(=O)[O-].O.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sodium (S)-3-amino-3-carboxypropanoate Hydrate (Sodium L-Aspartate Monohydrate)

Abstract: This technical guide provides a comprehensive overview of the chemical properties of Sodium (S)-3-amino-3-carboxypropanoate hydrate, more commonly known as Sodium L-Aspartate Monohydrate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical characteristics, structural details, spectroscopic profile, and analytical methodologies. By synthesizing data from authoritative sources with practical, field-proven insights, this guide aims to serve as a vital resource for the effective characterization and utilization of this important biochemical reagent.

Compound Identification and Nomenclature

This compound is the monosodium salt of the naturally occurring L-isomer of aspartic acid, existing in a monohydrated form.[1] Accurate identification is paramount for regulatory compliance and scientific reproducibility. Key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

| CAS Number | 323194-76-9 | [2][3] |

| Molecular Formula | C₄H₈NNaO₅ | |

| Molecular Weight | 173.10 g/mol | [2] |

| Common Synonyms | Sodium L-aspartate monohydrate, L-Aspartic acid monosodium salt monohydrate, (S)-2-Aminobutanedioic acid sodium salt | [2] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various experimental and physiological systems, influencing everything from formulation to bioavailability.

Structural Information and Stereochemistry

This compound is the sodium salt of L-aspartic acid, an α-amino acid featuring an acidic side chain.[4] The "(S)" designation in the systematic name refers to the stereochemistry at the α-carbon, which is crucial for its biological activity. The structure consists of an aspartate anion, a sodium cation, and a water molecule of hydration.[1]

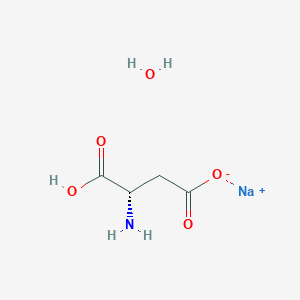

Caption: Chemical structure of Sodium L-Aspartate Monohydrate.

Solubility, Melting Point, and Acidity

These parameters are fundamental for designing experimental protocols, particularly for solution-based assays and formulation development.

| Property | Value | Significance & Experimental Insight |

| Melting Point | ~140 °C (decomposes)[2] | The decomposition upon melting indicates thermal instability. Techniques like thermogravimetric analysis (TGA) are recommended over simple melting point determination for precise characterization. |

| Water Solubility | ≥100 mg/mL[2] | High aqueous solubility makes it suitable for use in biological buffers and aqueous formulations. This avoids the need for organic co-solvents that could interfere with biological assays. |

| pKa (Parent Acid) | pKa₁: 1.99 (α-carboxyl)pKa₂: 3.90 (side chain)pKa₃: 9.90 (α-amino)[4] | The pKa values of the parent L-aspartic acid are critical for predicting the charge state of the molecule at a given pH. In physiological systems (pH ~7.4), the molecule will be negatively charged (aspartate), which is essential for its interactions with biological targets like receptors. |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for compound identification and structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. Theoretical and experimental studies on aspartic acid and its sodium salt reveal characteristic vibrational shifts.[5] The interaction with the sodium ion and the water of hydration significantly alters the positions of key absorption bands compared to the parent amino acid.[5]

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) for Na-Aspartate | Rationale for Shift from Aspartic Acid |

| N-H | Symmetrical Stretch | ~3598 | Interaction with the sodium ion and hydration effects can alter the bond strength and vibrational frequency.[5] |

| C=O | Stretch | ~1499 | The deprotonation of the carboxylic acid and formation of the carboxylate salt results in a significant downward shift from the typical ~1750 cm⁻¹ of the protonated acid.[5] |

| N-H | Bend | ~1710 | Changes in the hydrogen bonding environment around the amino group due to salt formation and hydration influence the bending vibration.[5] |

Analytical Methodologies

Robust analytical methods are essential for quality control, quantification, and stability testing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids.

Chiral HPLC for Enantiomeric Purity and Quantification

Causality Behind the Method: As an amino acid, Sodium L-Aspartate lacks a strong chromophore, making direct UV detection insensitive. Furthermore, separating enantiomers (L- and D-aspartate) requires a chiral environment. The established and trusted method involves pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC).[6][7] This reaction rapidly forms highly fluorescent and diastereomeric isoindole derivatives, which are easily separable on a standard achiral reversed-phase column and detectable with high sensitivity using a fluorescence detector.[6][7][8]

References

- 1. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. Aspartic acid - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and quantification of D-aspartic acid in oysters [morressier.com]

- 8. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

"Sodium L-aspartate monohydrate" molecular structure

An In-depth Technical Guide to the Molecular and Supramolecular Structure of Sodium L-Aspartate Monohydrate

Introduction: Beyond the Formula

Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical and biotechnological sectors. While commonly recognized for its roles as a flavor enhancer, a component in cell culture media, and a buffering agent, its utility in drug development—particularly as a stabilizing excipient and a tool in protein crystallization—is directly governed by its precise molecular and supramolecular architecture.[1][2][] This guide moves beyond a surface-level description to provide a detailed structural analysis for researchers and formulation scientists. We will dissect the stereochemistry, ionic interactions, and the critical role of the water of hydration that define the physicochemical properties and functional applications of this molecule.

Fundamental Molecular Properties

The identity and basic properties of sodium L-aspartate monohydrate are foundational to understanding its structural complexity. It is a white crystalline powder, readily soluble in water, with a melting point of approximately 140-145°C, at which it begins to decompose.[4][5][6][7]

Chemical Identity

A summary of its key identifiers and properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈NNaO₅ (or C₄H₆NO₄Na·H₂O) | [8][9][10] |

| Molecular Weight | 173.10 g/mol | [2][4][8] |

| CAS Number | 323194-76-9 | [1][2][4] |

| IUPAC Name | sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | [][8][11] |

| Canonical SMILES | C(--INVALID-LINK--[O-])N)C(=O)O.O.[Na+] | [4][8][11] |

| InChI Key | PPTHNBYUFXSJPS-JIZZDEOASA-M | [2][][8] |

Stereochemistry: The "L" Configuration

The "L" in the name denotes the specific stereoisomer, derived from the naturally occurring L-aspartic acid. The stereocenter is at the alpha-carbon (C2), which bears the amino group. The (S)-configuration, as defined by the Cahn-Ingold-Prelog priority rules, is critical for its biological recognition and function, particularly when used in cell culture or as a starting material for peptide synthesis.[2][12]

Caption: Core components of the Sodium L-Aspartate Monohydrate formula unit.

The Crystalline State: Supramolecular Architecture

The term "monohydrate" signifies that a single water molecule is integral to the crystal lattice for every formula unit of sodium L-aspartate. This is not merely adsorbed water; it is a structurally essential component that dictates the solid-state properties of the material through a network of ionic and hydrogen bonds.

Coordination of the Sodium Cation

In the crystalline state, the sodium cation (Na⁺) is not associated with a single aspartate anion. Instead, it is stabilized by forming coordination bonds with multiple oxygen atoms from neighboring molecules. This coordination sphere typically involves the oxygen atoms from both the α- and β-carboxylate groups of the aspartate anions, as well as the oxygen from the water molecule.[13] This chelation-like effect creates a stable, repeating three-dimensional lattice. The precise coordination number and geometry—the number of oxygen atoms and their spatial arrangement around the sodium ion—are defining features of the crystal structure, influencing properties like dissolution rate and hygroscopicity.

Caption: Conceptual diagram of the sodium ion coordination sphere.

The Role of the Hydration Water

The water molecule is a critical structural linchpin. It participates in the coordination of the sodium ion and also acts as both a hydrogen bond donor and acceptor. It forms hydrogen bonds with the carboxylate oxygen atoms and the amino group of nearby aspartate molecules. This extensive hydrogen-bonding network provides additional stability to the crystal lattice, effectively cross-linking the ionic layers and contributing to the compound's overall crystalline integrity.

Experimental Characterization and Synthesis

Verifying the structure and purity of sodium L-aspartate monohydrate is essential for its application in regulated environments. This involves both the synthesis of the material and its subsequent analytical characterization.

Protocol: Solid-State Synthesis

While aqueous crystallization is a common method, solid-state synthesis offers advantages in terms of reduced solvent waste and potentially higher yields. The following protocol is adapted from established methodologies for the direct synthesis from L-aspartic acid.[14]

Objective: To synthesize Sodium L-aspartate monohydrate via a solvent-minimized, solid-state mechanochemical reaction.

Materials:

-

L-Aspartic Acid (1.33 kg, 10 mol)

-

Sodium Carbonate (Na₂CO₃) (0.53 kg, 5 mol)

-

Vertical Ball Mill

-

95% Ethanol (for washing)

-

Drying Oven

Procedure:

-

Charging the Reactor: Place 1.33 kg of L-aspartic acid into the vertical ball mill.

-

Staged Reactant Addition (Part 1): Adjust the mill speed to 1200 rpm. Add an initial portion of 0.3 kg of sodium carbonate. Engage water cooling to maintain the reaction temperature between 20°C and 60°C.

-

Milling (Phase 1): Mill the mixture for 30 minutes. The mechanical energy facilitates the acid-base reaction in the solid state.

-

Staged Reactant Addition (Part 2): Add the next portion of 0.15 kg of sodium carbonate and continue milling for 65 minutes.

-

Final Reactant Addition: Add the final 0.08 kg of sodium carbonate and mill for an additional 40 minutes to ensure the reaction goes to completion.

-

Purification: Filter the resulting solid product and wash with 95% ethanol to remove any unreacted starting materials or byproducts.

-

Drying: Dry the final product to obtain pure Sodium L-aspartate monohydrate.

Causality: The staged addition of the alkaline reactant (sodium carbonate) helps to control the reaction rate and temperature, preventing potential degradation of the amino acid. The ball mill provides the necessary activation energy through mechanical force, making a bulk solvent unnecessary.[14]

Caption: Workflow for the solid-state synthesis of Sodium L-Aspartate Monohydrate.

Protocol: Structural Verification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the identity of the synthesized compound by probing its vibrational modes.

Objective: To verify the presence of key functional groups in Sodium L-aspartate monohydrate.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample (~1-2 mg) with dry KBr powder (~100-200 mg) and pressing it into a transparent pellet.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Peaks:

-

~3400-3200 cm⁻¹: Broad O-H stretching vibrations from the water of hydration and the carboxylic acid group.

-

~3100-3000 cm⁻¹: N-H stretching from the amino group.

-

~1640 cm⁻¹: N-H bending (scissoring) vibration.

-

~1580-1610 cm⁻¹: Strong asymmetric stretching of the carboxylate group (COO⁻).

-

~1410 cm⁻¹: Symmetric stretching of the carboxylate group (COO⁻).

Trustworthiness: This protocol is self-validating. The presence and positions of these specific bands, particularly the strong carboxylate stretches confirming salt formation and the broad O-H band confirming hydration, provide a unique fingerprint for the target molecule.[15] A comparison of the acquired spectrum with a reference standard provides definitive identification.[15][16]

Structure-Function Relationships in Drug Development

The detailed molecular structure directly translates to its functional roles in pharmaceutical formulations.

-

Enhanced Solubility: As an ionic salt with multiple sites for hydrogen bonding (amino, carboxylate, water), sodium L-aspartate monohydrate can disrupt the crystal lattice of poorly soluble active pharmaceutical ingredients (APIs) and form favorable interactions, thereby acting as a valuable solubilizing excipient.[6]

-

Protein Crystallization: In structural biology, salts are used to induce protein crystallization by modulating solubility. Sodium L-aspartate monohydrate can be used as a component of the reservoir solution in crystallization screens.[2][11] Its specific ionic character and pH buffering capacity can create the precise supersaturation conditions required for the growth of high-quality protein crystals for X-ray diffraction studies.

Conclusion

The molecular structure of sodium L-aspartate monohydrate is a multi-layered system defined by its L-stereochemistry, the robust ionic coordination of the sodium cation by carboxylate and water oxygens, and an extensive network of hydrogen bonds that stabilizes the entire crystal lattice. It is this intricate supramolecular assembly that endows the compound with the physicochemical properties—solubility, stability, and buffering capacity—that are expertly leveraged by researchers and drug development professionals. A thorough understanding of this structure is not merely academic; it is the key to unlocking its full potential in advanced pharmaceutical and biotechnological applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]

- 5. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

- 6. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]

- 7. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]

- 8. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]

- 12. ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation method of L-sodium aspartate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 15. ruifuchem.com [ruifuchem.com]

- 16. B22321.22 [thermofisher.com]

Introduction: The Significance of L-Aspartic Acid Sodium Salt Monohydrate

An In-Depth Technical Guide to the Synthesis of L-Aspartic Acid Sodium Salt Monohydrate

L-Aspartic acid sodium salt monohydrate, the monosodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest across multiple high-stakes industries.[1][2][3] Its applications range from serving as a flavor enhancer and nutritional supplement in the food industry to acting as a key component in pharmaceutical formulations and cell culture media.[1][4][5] In drug development, it is valued for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Furthermore, its role as a principal neurotransmitter for fast synaptic excitation grounds its use in neurological research.[2][6]

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of L-aspartic acid sodium salt monohydrate. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring the protocol is not just followed, but understood.

Part 1: The Chemistry of Synthesis

The synthesis of L-aspartic acid sodium salt monohydrate is fundamentally an acid-base neutralization reaction.[7] The success of the synthesis hinges on a precise understanding of the acid-base chemistry of L-aspartic acid and the careful control of reaction conditions.

Reaction Principle

L-aspartic acid is a dicarboxylic amino acid, meaning it has two carboxyl groups (-COOH) and one amino group (-NH2). These groups have distinct pKa values, corresponding to the pH at which they deprotonate. The synthesis of the monosodium salt requires the selective neutralization of the most acidic proton, which is on the alpha-carboxyl group.

The reaction proceeds by titrating an aqueous solution of L-aspartic acid with one molar equivalent of a strong base, typically sodium hydroxide (NaOH).

Caption: Chemical transformation during synthesis.

This controlled addition of base deprotonates the alpha-carboxyl group, forming the sodium salt, which can then be isolated as a stable monohydrate upon crystallization from water.

Selection of Reagents and Rationale

The quality of the final product is directly dependent on the purity of the starting materials.

| Reagent | Grade | Rationale |

| L-Aspartic Acid | >99% Purity, Enantiomerically Pure | High purity minimizes downstream purification challenges. Enantiomeric purity is critical as the biological activity is specific to the L-isomer.[8] |

| Sodium Hydroxide (NaOH) | Reagent Grade or higher | A strong, clean base that introduces only the desired sodium counter-ion. Its use avoids the formation of gaseous byproducts that would occur with sodium bicarbonate.[7] |

| Solvent | Deionized (DI) Water or Milli-Q Water | The product is highly soluble in water.[7][9] Using high-purity water prevents the incorporation of ionic or organic impurities into the crystal lattice during isolation. |

Part 2: Experimental Synthesis Protocol

This section details the step-by-step methodology for the synthesis and isolation of L-aspartic acid sodium salt monohydrate. The protocol is designed to be self-validating through in-process controls.

Caption: Experimental workflow for synthesis.

Materials and Equipment

-

L-Aspartic Acid (>99%)

-

Sodium Hydroxide pellets (Reagent Grade)

-

Deionized Water

-

Ethanol (95%, pre-chilled)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Burette (50 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Vacuum oven

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a 1.0 M solution of NaOH by carefully dissolving 4.00 g of NaOH pellets in deionized water to a final volume of 100 mL. Caution: This process is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment (PPE).

-

Allow the NaOH solution to cool to room temperature before use.

-

-

Dissolution of L-Aspartic Acid:

-

In a 500 mL beaker, add 13.31 g (0.10 mol) of L-aspartic acid to 200 mL of deionized water.

-

Stir the mixture using a magnetic stirrer. L-aspartic acid has limited solubility in neutral water, so a heterogeneous slurry will form. This is expected.

-

-

Controlled Neutralization:

-

Place the calibrated pH probe into the L-aspartic acid slurry.

-

Begin the slow, dropwise addition of the 1.0 M NaOH solution from a burette while continuously stirring and monitoring the pH.

-

As NaOH is added, the L-aspartic acid will dissolve as it converts to its more soluble sodium salt.

-

Continue the titration until the pH of the solution stabilizes between 4.0 and 4.5. This pH range ensures the selective neutralization of the first carboxylic acid group without significantly deprotonating the second. Record the total volume of NaOH added. It should be approximately 100 mL for 0.10 mol of L-aspartic acid.

-

-

Isolation via Crystallization:

-

Transfer the clear solution to a round-bottom flask and reduce the volume to approximately one-third of the original (around 70-80 mL) using a rotary evaporator. This creates a supersaturated solution necessary for crystallization.

-

Cover the flask and place it in a 4°C refrigerator overnight. Slow cooling promotes the formation of well-defined crystals.

-

-

Product Collection and Purification:

-

Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with two small portions (20 mL each) of pre-chilled ethanol. This removes any remaining water-soluble impurities, as the sodium salt is insoluble in ethanol.[9]

-

Continue to pull a vacuum for 15-20 minutes to partially dry the crystals.

-

-

Drying:

-

Transfer the crystalline product to a pre-weighed watch glass.

-

Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This mild heating is sufficient to remove residual solvent without driving off the water of hydration.

-

Part 3: Characterization and Quality Control

Rigorous analysis of the final product is essential to confirm its identity, purity, and stereochemical integrity.

Physicochemical Properties

The synthesized product should be a white crystalline powder, consistent with literature descriptions.[1][4]

Analytical Validation

A suite of analytical techniques should be employed to validate the product against established standards.

| Parameter | Method | Expected Result | Rationale |

| Identity | FTIR Spectroscopy | Spectrum conforms to the reference spectrum of L-aspartic acid sodium salt monohydrate.[6] | Confirms the presence of correct functional groups and overall molecular structure. |

| Assay | Non-aqueous Acid-Base Titration | 98.5% - 101.5%[1][6] | Quantifies the purity of the synthesized compound. |

| Stereochemical Purity | Optical Rotation | [α]²⁰/D = +19° to +21° (concentration and solvent dependent).[1] | Confirms that the synthesis process did not cause racemization and the product is the desired L-isomer. |

| Water Content | Karl Fischer Titration | ~10.4% w/w | Verifies the presence of one molecule of water per molecule of sodium aspartate, confirming the monohydrate form. |

| Solubility | Visual Observation | Soluble in water (e.g., 50 mg/mL); insoluble in ethanol.[9] | Confirms basic physical properties consistent with the expected salt form. |

Troubleshooting and Field Insights

-

Low Yield: This can result from incomplete crystallization. Ensure the solution is sufficiently concentrated before cooling. If crystals do not form, try gently scratching the inside of the flask with a glass rod to create nucleation sites.

-

Incorrect pH: Overshooting the pH endpoint during titration can lead to the formation of disodium L-aspartate, which may affect crystallization and purity. A slow addition rate and a calibrated pH meter are critical.

-

Amorphous Solid Instead of Crystals: Rapid cooling or the presence of impurities can inhibit crystal growth. Ensure slow cooling and use high-purity reagents. If an amorphous solid is obtained, it can be redissolved in a minimal amount of hot water and recrystallized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L -Aspartic acid = 98 TLC 323194-76-9 [sigmaaldrich.com]

- 3. L-Aspartic acid monosodium salt monohydrate [himedialabs.com]

- 4. aminoacids-en.com [aminoacids-en.com]

- 5. mdpi.com [mdpi.com]

- 6. L-Aspartic acid monosodium salt monohydrate, 99% 500 g | Request for Quote [thermofisher.com]

- 7. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]

- 8. Aspartic acid - Wikipedia [en.wikipedia.org]

- 9. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of Sodium L-Aspartate Monohydrate

Introduction

Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest across multiple scientific and industrial domains. Its applications are diverse, ranging from its role as a component in cell culture media and a flavor enhancer in the food industry to its use as a pharmaceutical excipient for stabilizing and solubilizing drugs.[1][2][] Given its integral role, particularly in pharmaceutical formulations and bioprocessing, a comprehensive understanding of its stability profile is paramount. The chemical integrity of this molecule directly impacts the safety, efficacy, and shelf-life of the final products. This guide provides a detailed examination of the factors influencing the stability of sodium L-aspartate monohydrate, outlines recommended storage conditions, and presents methodologies for its stability assessment.

Physicochemical Properties and Their Impact on Stability

The inherent stability of a chemical compound is intrinsically linked to its physicochemical properties. For Sodium L-aspartate monohydrate, several key characteristics govern its behavior under various environmental conditions.

| Property | Value | Significance for Stability |

| Molecular Formula | C₄H₈NNaO₅ or C₄H₆NO₄Na·H₂O | The presence of a water molecule in the crystalline structure (monohydrate) makes the compound susceptible to changes in humidity. |

| Molecular Weight | ~173.10 g/mol [1][4][5] | Foundational data for quantitative analysis. |

| Appearance | White crystalline powder[6][7][8] | Any change in color or appearance may indicate degradation or contamination. |

| Solubility | Highly soluble in water; insoluble in ethanol.[1][6] | High water solubility facilitates its use in aqueous formulations but also increases its susceptibility to hydrolytic degradation pathways in solution. |

| Melting Point | ~140-145 °C (with decomposition)[6][9][10] | The decomposition at the melting point signifies thermal instability at elevated temperatures. |

| pH (10% solution) | 6.0 - 7.5[4][8][11] | The near-neutral pH in solution is generally favorable for stability, but deviations to highly acidic or alkaline conditions can catalyze degradation. |

The monohydrate nature is a critical factor; the water of hydration can be lost upon heating or under low humidity, potentially altering the crystal structure and stability. Conversely, the material is described as moisture-sensitive, indicating it can absorb additional water, which may promote degradation.[12]

Degradation Pathways and Influencing Factors

Sodium L-aspartate monohydrate is generally stable under recommended conditions, but it is susceptible to degradation when exposed to stress factors such as heat, humidity, and incompatible chemicals.[7][12][13]

Key Stress Factors:

-

Temperature: Elevated temperatures are the most significant factor. The compound decomposes near its melting point of approximately 140°C.[6][10] Thermal degradation can lead to the release of hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[14][15] While more stable than some precursors like polysuccinimide at lower temperatures, its degradation is a multi-stage process.[16]

-

Humidity: As a monohydrate, maintaining the correct hydration state is crucial. Material Safety Data Sheets (MSDS) consistently advise keeping containers tightly closed in a dry place, highlighting its sensitivity to moisture.[12][14][15] Excess moisture can lead to deliquescence and accelerate chemical degradation in the solid state.

-

pH (in solution): In aqueous solutions, pH is a critical stability parameter. Aspartic acid residues are known to undergo degradation through the formation of a succinimide intermediate, a reaction that is highly dependent on pH, temperature, and buffer species.[17] This non-enzymatic post-translational modification is a major concern for peptide and protein therapeutics containing aspartic acid and is a relevant potential degradation pathway for the free amino acid salt as well.

-

Incompatible Materials: Strong oxidizing agents are incompatible and can cause vigorous reactions, leading to the decomposition of the compound.[7][12][13] Contact with such materials must be strictly avoided.

Potential Degradation Pathway of Aspartate

The diagram below illustrates a primary degradation pathway for aspartate residues, which involves the formation of a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either the original L-aspartate or a structurally isomeric D-iso-aspartate, which can impact biological activity in larger molecules.

Caption: Potential degradation of L-aspartate via a succinimide intermediate.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of Sodium L-aspartate monohydrate, adherence to proper storage and handling protocols is essential. The recommendations synthesized from supplier and safety documentation are summarized below.

| Parameter | Recommended Condition | Rationale and Field Insight |

| Temperature | Room Temperature (15-25°C)[4][11][18] or Cool Place[12] | Prevents thermal degradation. While some sources suggest -20°C for long-term preservation, this is typically for biological-grade material in solution to prevent microbial growth and slow hydrolysis.[1] For the solid powder, room temperature is sufficient. |

| Container | Tightly-sealed, light-resistant containers[7][8][14] | Protects from moisture ingress/egress and potential photodegradation. A positive nitrogen or argon blanket can be used for highly sensitive applications. |

| Atmosphere | Dry, well-ventilated area[14][15] | Minimizes exposure to ambient humidity. Inert atmosphere is recommended for long-term storage of high-purity grades.[1] |

| Handling | Avoid dust formation; use in a well-ventilated area[12][15] | Minimizes inhalation risk and prevents the creation of potentially explosive dust-air mixtures.[13] |

| Shelf Life | At least 2 years under recommended conditions[4][8][11] | This is a general guideline. The actual shelf life should be confirmed by a stability testing program for the specific lot and application. |

Methodologies for Stability Assessment

A robust stability testing program is crucial for defining the shelf life and ensuring the quality of Sodium L-aspartate monohydrate. The design of such a program should be guided by principles outlined in ICH (International Council for Harmonisation) guidelines, particularly ICH Q1A(R2).[19]

Experimental Workflow for Stability Testing

The following diagram outlines a comprehensive workflow for assessing the stability of a new batch of Sodium L-aspartate monohydrate.

Caption: Workflow for a comprehensive stability testing program.

Step-by-Step Protocols

A. Forced Degradation Study

-

Objective: To identify potential degradation products and validate the specificity of analytical methods.

-

Methodology:

-

Sample Preparation: Prepare separate, accurately weighed samples of Sodium L-aspartate monohydrate.

-

Acid Hydrolysis: Dissolve a sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Dissolve a sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Dissolve a sample in a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours.

-

Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC).

-

B. Long-Term and Accelerated Stability Study

-

Objective: To establish the shelf life or retest period for the material under its intended storage conditions.

-

Methodology:

-

Batch Selection: Select at least three primary batches of the material.

-

Packaging: Store samples in containers that simulate the proposed commercial packaging.

-

Storage: Place samples in controlled environmental chambers set to:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[19]

-

-

Testing Schedule: Pull samples for analysis at specified time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Conclusion

Sodium L-aspartate monohydrate is a chemically stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to high temperatures, which causes decomposition, and humidity, which can alter its physical state and promote degradation. A thorough understanding of these factors, coupled with the implementation of robust storage protocols and comprehensive stability testing programs, is essential for any researcher, scientist, or drug development professional. By adhering to the principles and methodologies outlined in this guide, users can ensure the quality, integrity, and reliability of Sodium L-aspartate monohydrate in their critical applications.

References

- 1. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Sodium L-Aspartate [sorachim.com]

- 5. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

- 7. afgsci.com [afgsci.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]

- 10. l-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsrc [chemsrc.com]

- 11. L-Aspartic acid, sodium salt monohydrate - Innovative Enzymes [innovativeenzymes.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. chemos.de [chemos.de]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.ie [fishersci.ie]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 323194-76-9・Sodium L(+)-Aspartate Monohydrate・193-01262・197-01265[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

"L-aspartic acid sodium salt monohydrate" function in the urea cycle

Technical Guide: The Pivotal Role of L-Aspartate in the Urea Cycle

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The urea cycle is a critical metabolic pathway responsible for the detoxification of ammonia, a potent neurotoxin generated from amino acid catabolism. Central to this process is the incorporation of two nitrogen atoms into the final urea molecule. While the first nitrogen is derived from free ammonia in the mitochondria, the second is exclusively provided by the amino acid L-aspartate in the cytosol. This guide provides an in-depth examination of the function of L-aspartate, supplied as L-aspartic acid sodium salt monohydrate in experimental and therapeutic contexts, within the urea cycle. We will explore the enzymatic mechanism of its incorporation, its kinetic relationship with argininosuccinate synthetase, its inextricable link to the citric acid cycle, and its clinical significance in both the pathophysiology and management of urea cycle disorders.

Introduction: Nitrogen Homeostasis and the Urea Cycle

In ureotelic organisms, including humans, the disposition of excess nitrogen is a fundamental challenge for metabolic homeostasis. The breakdown of amino acids yields ammonia (NH₃), which, even at low concentrations, is toxic to the central nervous system. The liver orchestrates the conversion of this ammonia into urea, a non-toxic, water-soluble compound that is safely excreted by the kidneys.[1][2] This five-step metabolic pathway, known as the urea cycle, is a marvel of compartmentalized biochemistry, beginning in the mitochondria and concluding in the cytoplasm of hepatocytes.[1][3]

The overall stoichiometry of the urea cycle is: NH₃ + CO₂ + Aspartate + 3 ATP + 2 H₂O → Urea + Fumarate + 2 ADP + 2 Pᵢ + AMP + PPᵢ [2]

This equation immediately highlights the indispensable role of L-aspartate as a primary substrate, contributing one of the two nitrogen atoms destined for excretion as urea.[2][4] In research and pharmaceutical applications, L-aspartic acid sodium salt monohydrate serves as a stable and highly soluble source of the essential L-aspartate anion.[5][6]

Mechanism of Action: L-Aspartate as the Second Nitrogen Donor

L-aspartate's entry into the urea cycle occurs in the third step of the pathway, a cytosolic reaction that condenses it with citrulline. This critical step is catalyzed by Argininosuccinate Synthetase (ASS) , an enzyme that is often the rate-limiting step in urea synthesis.[7][8]

The reaction proceeds in two distinct, enzyme-bound steps:

-

Activation of Citrulline : Citrulline's ureido oxygen atom attacks the α-phosphate of ATP, forming a highly reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPᵢ).[9][10] This activation is thermodynamically favorable and primes the ureido carbon for nucleophilic attack.[10]

-

Condensation with Aspartate : The α-amino group of L-aspartate then acts as a nucleophile, attacking the activated ureido carbon of the citrullyl-AMP intermediate. This forms argininosuccinate and releases AMP.[9][10]

This ATP-dependent condensation is a crucial juncture, as it irrevocably commits the second nitrogen atom to the pathway.[1][3] Kinetic studies of bovine liver argininosuccinate synthetase have demonstrated an ordered mechanism for substrate binding: MgATP binds first, followed by citrulline, and finally L-aspartate.[7] This sequential binding ensures the proper formation of the reactive intermediate before the final condensation step.[7]

Visualizing the Urea Cycle

The following diagram illustrates the complete urea cycle, emphasizing the compartmentalization and the specific entry point of L-aspartate.

Caption: The Urea Cycle pathway highlighting the mitochondrial and cytosolic compartments.

The Aspartate-Argininosuccinate Shunt: Linking Two Core Metabolic Cycles

The urea cycle does not operate in isolation. It is elegantly linked to the citric acid (TCA) cycle, a connection often termed the "Krebs Bicycle" or "Aspartate-Argininosuccinate Shunt". This integration is crucial for metabolic efficiency and the regeneration of substrates.

-

Fumarate Production : The cleavage of argininosuccinate by Argininosuccinate Lyase (ASL) yields not only arginine but also fumarate.[2][3] Fumarate is a key intermediate of the TCA cycle.

-

Aspartate Regeneration : The fumarate produced can be hydrated to malate in the cytosol. Malate is then oxidized to oxaloacetate, which can be transaminated (by aspartate aminotransferase) using glutamate as the amine donor to regenerate the L-aspartate consumed by the ASS reaction.[2][11]

This shunt is a vital mechanism for transferring reducing equivalents (NADH) from the mitochondria to the cytosol and ensures a continuous supply of aspartate for nitrogen disposal, directly linking amino acid catabolism with cellular energy metabolism.[2][12]

Clinical and Therapeutic Relevance

The central role of L-aspartate and the ASS enzyme is underscored by the clinical consequences of their dysfunction.

-

Citrullinemia Type I (CTLN1) : This is an autosomal recessive urea cycle disorder caused by a deficiency in the ASS enzyme.[9] The inability to condense citrulline with aspartate leads to a buildup of citrulline and ammonia in the blood (hyperammonemia), causing severe neurological damage if untreated.[9][13]

-

Therapeutic Strategies : For urea cycle disorders where the block is upstream of ASS (e.g., OTC deficiency), providing supplemental citrulline can sometimes help drive the cycle forward.[14] A compound of significant interest to drug development professionals is L-ornithine L-aspartate (LOLA) . This salt provides both ornithine, a key cycle intermediate, and aspartate.[15][16] LOLA is thought to lower ammonia levels by two mechanisms:

-

Ornithine stimulates the carbamoyl phosphate synthetase and ornithine transcarbamylase enzymes, enhancing urea synthesis.[15][16]

-

Aspartate serves as a substrate for the ASS reaction and also for transamination reactions that form glutamate, the substrate for glutamine synthetase, another pathway for ammonia detoxification.[15][16][17]

-

Experimental Protocols: Quantifying the Role of L-Aspartate

Evaluating the function of the ASS enzyme is critical for diagnosing disorders and for screening potential therapeutic modulators. The use of L-aspartic acid sodium salt monohydrate is standard in these assays due to its purity, stability, and solubility, ensuring reproducible concentrations of the L-aspartate substrate.

Table 1: Representative Kinetic Parameters of Argininosuccinate Synthetase

| Substrate | Km (Michaelis Constant) | Notes |

| L-Citrulline | ~0.04 mM | Indicates high affinity for the enzyme. |

| L-Aspartate | ~0.06 mM | Similar high affinity to citrulline. |

| ATP | ~0.05 mM | Strong binding, essential for the initial activation step. |

| (Note: These are approximate values derived from literature on mammalian liver enzymes and can vary based on species and experimental conditions.[7]) |

Protocol: Radiochemical Assay for Argininosuccinate Synthetase Activity

This protocol is a robust and highly sensitive method for measuring ASS activity in tissue homogenates or cell lysates, adapted from established methodologies.[18] It relies on the use of radioactively labeled L-aspartate to track the formation of the product.

Principle: The assay measures the conversion of L-[U-¹⁴C]aspartate and citrulline into [¹⁴C]argininosuccinate. To drive the reaction and simplify product measurement, an excess of argininosuccinate lyase and arginase are added. This cleaves the [¹⁴C]argininosuccinate to [¹⁴C]fumarate and unlabeled arginine, which is further cleaved to urea and ornithine. The final radioactive product measured is [¹⁴C]fumarate (and its hydrated form, [¹⁴C]malate), which can be easily separated from the unreacted [¹⁴C]aspartate substrate.

Materials:

-

L-Aspartic acid, sodium salt, monohydrate (for unlabeled stock)

-

L-[U-¹⁴C]aspartate (specific activity >200 mCi/mmol)

-

L-Citrulline

-

ATP, disodium salt

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

ATP-generating system: Creatine phosphate and Creatine kinase

-

Purified Argininosuccinate Lyase (ASL)

-

Purified Arginase

-

Dowex-50 (H⁺ form) cation-exchange resin

-

Perchloric acid (PCA)

-

Scintillation fluid and vials

Experimental Workflow Diagram:

Caption: Workflow for a radiochemical assay of Argininosuccinate Synthetase (ASS).

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer, pH 7.5.

-

Prepare stock solutions of 100 mM ATP, 200 mM MgCl₂, 1 M creatine phosphate, and 100 mM L-citrulline.

-

Prepare a working solution of L-[U-¹⁴C]aspartate diluted with unlabeled L-aspartate to achieve a final concentration of 10 mM with a known specific activity (e.g., 5 x 10⁴ cpm/nmol).

-

Causality Check: An ATP-generating system is included because ASS activity consumes ATP, and its depletion would cause the reaction rate to decrease over time. This ensures zero-order kinetics with respect to ATP concentration.

-

-

Sample Preparation:

-

Homogenize tissue or lyse cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.

-

-

Reaction Setup:

-

Prepare a master mix containing all reagents except the cell lysate. For a final reaction volume of 100 µL, this would include: Tris-HCl, ATP, MgCl₂, citrulline, L-[U-¹⁴C]aspartate, creatine phosphate, creatine kinase, ASL, and Arginase at optimal concentrations.

-

Self-Validation: The inclusion of excess ASL and Arginase is a critical design feature. It ensures that the rate-limiting step being measured is exclusively the activity of ASS, as any argininosuccinate formed is immediately converted to the final measured product (fumarate).

-

-

Enzymatic Reaction:

-

Pre-warm the master mix to 37°C.

-

Initiate the reaction by adding a known amount of lysate protein (e.g., 10-50 µg) to the master mix.

-

Incubate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is within the linear range of product formation.

-

-

Termination and Product Separation:

-

Stop the reaction by adding 50 µL of ice-cold 2M perchloric acid. This denatures the enzymes and precipitates proteins.

-

Centrifuge to pellet the precipitated protein.

-

Apply the supernatant to a pre-equilibrated Dowex-50 (H⁺) column (approx. 1 mL bed volume).

-

Causality Check: Dowex-50 is a cation exchanger. At the acidic pH post-termination, the unreacted L-[¹⁴C]aspartate substrate is protonated and carries a net positive charge, binding tightly to the resin. The products, [¹⁴C]fumarate and [¹⁴C]malate, are neutral or negatively charged and flow through.

-

-

Quantification:

-

Elute the column with 2-3 mL of deionized water and collect the eluate directly into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (CPM) using a scintillation counter.

-

Calculate the amount of product formed (nmol) based on the specific activity of the L-[¹⁴C]aspartate and express the final enzyme activity as nmol of product per minute per mg of protein.

-

Conclusion

L-aspartate, often supplied for laboratory use as L-aspartic acid sodium salt monohydrate, is not merely an incidental substrate but a cornerstone of the urea cycle. Its role as the donor of the second nitrogen atom via the argininosuccinate synthetase reaction is a pivotal, rate-limiting step that directly connects nitrogen disposal with central carbon metabolism. For researchers in metabolic diseases and professionals in drug development, a thorough understanding of this mechanism is essential for devising effective diagnostics and therapeutics for hyperammonemic conditions, leveraging the intricate and elegant biochemistry that maintains nitrogen homeostasis.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]

- 5. L-aspartic acid sodium salt monohydrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Aspartic acid - Wikipedia [en.wikipedia.org]

- 13. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]

- 15. What is the mechanism of Ornithine aspartate? [synapse.patsnap.com]

- 16. researchopenworld.com [researchopenworld.com]

- 17. l-Ornithine l-Aspartate (LOLA) as a Novel Approach for Therapy of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Role of Sodium L-Aspartate in Nucleotide Biosynthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally investigating the critical role of sodium L-aspartate in the de novo synthesis of purine and pyrimidine nucleotides. Moving beyond textbook descriptions, we delve into the causal biochemistry and provide detailed, field-proven methodologies to empower rigorous scientific inquiry.

Introduction: Aspartate as a Linchpin of Anabolic Metabolism

Nucleotides are the fundamental units of DNA and RNA, essential for cellular proliferation, energy currency (ATP, GTP), and signaling. The de novo synthesis pathways, which build these complex molecules from simple precursors, are highly conserved and central to life.[1][2] Within this intricate metabolic network, the amino acid L-aspartate emerges as a critical building block, contributing key atoms to the core structures of both purine and pyrimidine rings.[2][3][4] The liver is the primary site for the de novo synthesis of all four major nucleotides.[3]

Understanding the precise contribution of aspartate is not merely an academic exercise. Because rapidly dividing cells, such as cancer cells, have a high demand for nucleotides, the enzymes that utilize aspartate in these pathways are significant targets for therapeutic intervention.[2] This guide will elucidate the biochemical roles of aspartate and provide robust experimental protocols to quantify its incorporation into the nucleotide pool, offering a powerful lens through which to study cellular metabolism and screen for novel drug candidates.

Section 1: The Biochemical Crossroads - Aspartate's Dual Role in Nucleotide Synthesis

L-aspartate is unique in that it contributes to both major classes of nucleotides through distinct enzymatic reactions.

Contribution to Pyrimidine Biosynthesis: Donation of the Ring Scaffold

The de novo pyrimidine pathway commences with the synthesis of carbamoyl phosphate.[1][5] The committed and rate-limiting step in many organisms involves the enzyme Aspartate Transcarbamoylase (ATCase) , which catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[6][7][8] In this reaction, the entire aspartate molecule (one nitrogen and three carbons) is incorporated, forming a substantial portion of what will become the six-membered pyrimidine ring of UMP, the precursor to all other pyrimidines.[3][5]

ATCase is a classic example of an allosterically regulated enzyme, subject to feedback inhibition by the downstream product CTP, which signals pyrimidine sufficiency.[6][9] This regulation underscores the cell's tight control over its nucleotide pools to prevent the wasteful expenditure of energy and resources.[9]

Contribution to Purine Biosynthesis: A Critical Nitrogen Donor

The synthesis of the purine ring is a more complex, ten-step process that builds the imidazole and pyrimidine rings onto a ribose-5-phosphate scaffold, culminating in the formation of inosine monophosphate (IMP).[1][2] Aspartate enters the pathway at the branch point where IMP is converted to adenosine monophosphate (AMP).

The enzyme Adenylosuccinate Synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with L-aspartate to form adenylosuccinate.[10][11][12] Subsequently, adenylosuccinate lyase cleaves fumarate from adenylosuccinate, leaving the amino group from aspartate behind to form AMP.[3][13] This two-step process effectively transfers a nitrogen atom (N1 of the purine ring) from aspartate to the nucleotide base, a critical step for generating the adenine nucleotides required for DNA, RNA, and ATP synthesis.[4]

Visualizing the Metabolic Hub

The central role of aspartate as a precursor for both pathways can be visualized as a metabolic hub, channeling this key amino acid into two distinct, yet equally vital, anabolic routes.

References

- 1. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 2. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide - Wikipedia [en.wikipedia.org]

- 4. De Novo Synthesis Pathway of Purine Nucleotides and Its Physiological Significance - Oreate AI Blog [oreateai.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. proteopedia.org [proteopedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. fiveable.me [fiveable.me]

- 12. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 13. Adenylosuccinate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Sodium (S)-3-amino-3-carboxypropanoate hydrate in Neuronal Cell Culture

Introduction: Unveiling the Potential of a Key Neuromodulator in In Vitro Models

Sodium (S)-3-amino-3-carboxypropanoate hydrate, more commonly known as D-Aspartic acid sodium salt monohydrate, is an endogenous amino acid that has garnered significant interest within the neuroscience community.[1] Present in the developing and adult nervous system, it plays a crucial role as a neuromodulator, primarily through its action as a selective agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] This activity makes it a valuable tool for researchers studying the intricate signaling pathways that govern neuronal function, development, and pathology.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in neuronal cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in studies related to excitotoxicity, a key process in neurodegenerative diseases, and to explore its potential role in promoting neuronal differentiation.[4][5]

Mechanism of Action: The NMDA Receptor Signaling Cascade

The primary molecular target of this compound is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6][7] The binding of an agonist, such as D-Aspartate, along with a co-agonist like glycine or D-serine, to the NMDA receptor triggers a conformational change that opens the channel pore.[8] This allows for the influx of cations, most notably Ca²⁺, into the neuron.[6][8]

The downstream effects of NMDA receptor activation are highly dependent on the intensity and duration of the stimulus, leading to either physiological or pathological outcomes.

-

Physiological Signaling: Transient and localized increases in intracellular Ca²⁺ activate a cascade of signaling molecules, including calmodulin and various kinases, which are essential for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[7]

-

Excitotoxic Cascade: Conversely, excessive or prolonged activation of NMDA receptors leads to a massive and sustained influx of Ca²⁺.[4] This overload triggers a cytotoxic cascade involving the activation of proteases, endonucleases, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal damage and death.[4][9] This process of excitotoxicity is implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 5. fujifilmcdi.com [fujifilmcdi.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing Cell Culture Performance with Sodium L-aspartate Monohydrate Supplementation

Introduction: The Critical Role of Aspartate in Cellular Metabolism and Proliferation

In the landscape of modern cell culture, particularly in the high-stakes arenas of biopharmaceutical production and cancer research, the optimization of culture media is a cornerstone of success. While often categorized as a non-essential amino acid, L-aspartate plays a profoundly essential role in the intricate metabolic network that underpins robust cell growth, viability, and productivity. Sodium L-aspartate monohydrate, a highly soluble and bioavailable form of L-aspartic acid, has emerged as a critical supplement for enhancing the performance of various cell lines, including Chinese Hamster Ovary (CHO) cells, hybridomas, and a range of cancer cell lines.

Aspartate is a central node in cellular metabolism, contributing to a multitude of vital processes. It is a fundamental building block for protein synthesis and a direct precursor for the synthesis of other amino acids such as asparagine, arginine, and lysine.[1] Crucially, aspartate is indispensable for de novo nucleotide synthesis, providing one of the nitrogen atoms for the purine ring and the entire carbon skeleton for pyrimidines.[2] This makes it a rate-limiting factor for DNA and RNA synthesis, and consequently, for cell proliferation.

Furthermore, aspartate is a key component of the malate-aspartate shuttle, a critical mechanism for transferring reducing equivalents (NADH) from the cytosol to the mitochondria, thereby maintaining redox balance and supporting cellular respiration.[1] Under conditions of high metabolic demand, such as rapid proliferation or high-level recombinant protein production, the endogenous synthesis of aspartate can become a bottleneck. This is particularly pronounced in scenarios of mitochondrial dysfunction or hypoxia, conditions frequently encountered in dense cell cultures and solid tumors, where aspartate can become a limiting metabolite for cell proliferation.[1][3]

This comprehensive guide provides detailed application notes and protocols for the effective use of Sodium L-aspartate monohydrate as a supplement in cell culture media. It is designed to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to harness the benefits of aspartate supplementation for enhanced cell culture performance.

Mechanism of Action: Why Supplement with Sodium L-aspartate Monohydrate?

The decision to supplement cell culture media with Sodium L-aspartate monohydrate is grounded in a deep understanding of cellular metabolic demands. While cells can synthesize aspartate from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate, this process is energetically demanding and can be constrained by various factors.

Overcoming Metabolic Limitations in High-Density Cultures

In high-density fed-batch cultures, such as those used for monoclonal antibody (mAb) production in CHO cells, nutrient depletion and the accumulation of metabolic byproducts create a stressful environment. Under these conditions, the demand for aspartate for both biomass and recombinant protein synthesis can outstrip the cell's synthetic capacity. Supplementation with Sodium L-aspartate monohydrate directly replenishes the intracellular aspartate pool, alleviating this metabolic burden and supporting sustained cell growth and productivity. Studies have shown that targeted amino acid supplementation, including aspartic acid, can significantly enhance final mAb titers in CHO cell cultures.[4]

Supporting Proliferation in Aspartate-Limited Cancer Cells

Many cancer cells exhibit reprogrammed metabolism, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This can lead to a reduced flux through the TCA cycle, thereby limiting the endogenous supply of oxaloacetate for aspartate synthesis. Furthermore, the hypoxic conditions prevalent in solid tumors inhibit the electron transport chain, a key process for regenerating NAD+ required for aspartate synthesis.[3][5] Consequently, aspartate availability can become a critical bottleneck for tumor growth.[3] Supplementing the culture medium with Sodium L-aspartate monohydrate can therefore be a crucial experimental tool to study the metabolic vulnerabilities of cancer cells and to sustain their growth in vitro for drug screening and other research purposes.

Visualizing the Central Role of Aspartate in Cellular Metabolism

The following diagram illustrates the key metabolic pathways where L-aspartate plays a pivotal role, highlighting its importance in protein and nucleotide synthesis, as well as in cellular energy and redox balance.

Quantitative Impact of L-Aspartate Supplementation

The supplementation of cell culture media with Sodium L-aspartate monohydrate can have a measurable and significant impact on key performance indicators such as cell growth, viability, and recombinant protein production. The following tables summarize representative data on the effects of L-aspartate supplementation.

Table 1: Effect of Amino Acid Supplementation on Monoclonal Antibody Production in CHO Cells

| Supplementation Group | Peak Viable Cell Density (x10^6 cells/mL) | Final mAb Titer (mg/L) | % Increase in Titer vs. Control |

| Control (Basal Medium) | 8.5 ± 0.4 | 1250 ± 80 | - |

| Amino Acid Feed 1 (Low Asp) | 9.2 ± 0.5 | 1500 ± 100 | 20% |

| Amino Acid Feed 2 (High Asp) | 10.1 ± 0.6 | 2125 ± 120 | 70% |

This table is a representative example based on findings that aspartic acid has a high positive effect on final mAb titer.[4]

Table 2: Impact of Aspartate Availability on Cancer Cell Proliferation Under Hypoxia

| Cell Line | Condition | Aspartate Supplementation | Relative Cell Proliferation |

| A549 (Lung Carcinoma) | Normoxia (21% O2) | None | 100% |

| A549 (Lung Carcinoma) | Hypoxia (1% O2) | None | 45% |

| A549 (Lung Carcinoma) | Hypoxia (1% O2) | 200 µM | 85% |

| PANC-1 (Pancreatic Cancer) | Normoxia (21% O2) | None | 100% |

| PANC-1 (Pancreatic Cancer) | Hypoxia (1% O2) | None | 55% |

| PANC-1 (Pancreatic Cancer) | Hypoxia (1% O2) | 200 µM | 92% |

This table illustrates the principle that aspartate can be a limiting metabolite for cancer cell proliferation under hypoxic conditions, and that supplementation can rescue this phenotype.[3]

Protocols for Sodium L-aspartate Monohydrate Supplementation

The following protocols provide detailed, step-by-step methodologies for the preparation and use of Sodium L-aspartate monohydrate as a cell culture supplement. Adherence to aseptic techniques is critical throughout these procedures to prevent contamination.

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of Sodium L-aspartate Monohydrate

Materials:

-

Sodium L-aspartate monohydrate (Cell culture grade, e.g., Sigma-Aldrich, Cat. No. A6683)

-

High-purity, sterile water for injection (WFI) or cell culture grade water

-

Sterile conical tubes (50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

pH meter and sterile pH probe (optional, for verification)

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Calculate the required mass: To prepare 50 mL of a 100 mM stock solution, calculate the mass of Sodium L-aspartate monohydrate needed. The molecular weight is 173.1 g/mol .

-

Mass (g) = 0.1 mol/L * 0.05 L * 173.1 g/mol = 0.8655 g

-

-

Dissolution: In a laminar flow hood, weigh out 0.8655 g of Sodium L-aspartate monohydrate powder and transfer it to a sterile 50 mL conical tube.

-

Add solvent: Aseptically add approximately 40 mL of sterile WFI or cell culture grade water to the conical tube.

-

Dissolve completely: Cap the tube tightly and vortex or invert until the powder is completely dissolved. Sodium L-aspartate monohydrate is readily soluble in water.[6]

-

Adjust to final volume: Once dissolved, bring the final volume to 50 mL with sterile water.

-

Sterile filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution.

-

Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes. This minimizes the risk of contamination from repeated use of the same stock.

-

Labeling and storage: Clearly label the aliquots with the name of the supplement, concentration (100 mM), preparation date, and your initials. Store the aliquots at -20°C for long-term use. For short-term use (up to 2 weeks), the solution can be stored at 2-8°C.

Quality Control:

-

Appearance: The final solution should be clear and free of any particulates.

-

Sterility: Perform a sterility test by inoculating a small aliquot of the stock solution into a tube of sterile nutrient broth and incubating at 37°C for 48-72 hours. The broth should remain clear.

-

pH: The pH of a 10% solution is expected to be between 6.0 and 7.5.[7] The pH of the 100 mM stock solution can be checked to ensure it is within a physiologically compatible range before addition to the media.

Protocol 2: Supplementation of Basal Medium and Fed-Batch Cultures

Workflow for Supplementation:

Procedure:

-

Determine the target concentration: Based on your cell line and experimental goals, determine the desired final concentration of L-aspartate in your culture medium. Refer to Table 3 for recommended starting concentrations.

-

Calculate the required volume: Use the following formula to calculate the volume of the 100 mM stock solution needed:

-

Volume of stock (mL) = (Target concentration (mM) * Final volume of media (mL)) / 100 mM

-

-

Aseptic addition: In a laminar flow hood, aseptically add the calculated volume of the sterile Sodium L-aspartate monohydrate stock solution to your basal medium or fed-batch feed solution.

-

Mix thoroughly: Gently swirl the medium to ensure uniform distribution of the supplement.

-

Equilibrate (optional): For basal media, it is good practice to pre-warm the supplemented medium to 37°C before adding it to the cells.

-

Culture and monitor: Proceed with your cell culture experiment and monitor cell growth, viability, and other relevant parameters (e.g., mAb titer) as you normally would.

Table 3: Recommended Starting Concentrations for Sodium L-aspartate Supplementation

| Cell Type | Application | Recommended Starting Concentration (Final) | Notes |

| CHO Cells | Monoclonal Antibody Production | 1 - 5 mM in fed-batch feed | Concentration can be optimized based on spent media analysis.[1] |

| Hybridoma Cells | Monoclonal Antibody Production | 0.5 - 2 mM in basal medium | May enhance cell viability and antibody secretion.[8][9] |

| Cancer Cell Lines (e.g., HeLa, Jurkat) | Proliferation Studies | 0.1 - 1 mM in basal medium | Higher concentrations may be needed under hypoxic or metabolic stress conditions.[10][11] |

Note: The optimal concentration of Sodium L-aspartate monohydrate can vary depending on the specific cell line, basal medium formulation, and culture conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Protocol 3: Monitoring Aspartate Levels in Cell Culture

For advanced process development and optimization, monitoring the concentration of key amino acids like aspartate in the bioreactor can provide invaluable insights.

Methods for Monitoring:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for amino acid analysis. Samples are typically derivatized before analysis to allow for UV or fluorescence detection.[12]

-

Mass Spectrometry (MS): LC-MS based methods offer high specificity and sensitivity for the quantification of amino acids without the need for derivatization.[6]

-

Enzymatic Assays: Spectrophotometric assays using specific enzymes like L-aspartate dehydrogenase can be used for rapid determination of L-aspartate concentrations.[13]

-

Raman Spectroscopy: This non-invasive, in-line monitoring technique is gaining traction for real-time monitoring of multiple components in a bioreactor, including amino acids.[5]

Troubleshooting and Considerations

-

Precipitation in Media: Sodium L-aspartate monohydrate has good solubility in aqueous solutions. However, if precipitation is observed upon addition to a complex medium, it could be due to interactions with other components. Ensure the stock solution is added slowly with gentle mixing.

-

No Observed Effect: If supplementation does not yield the expected improvement in cell performance, consider the following:

-

The basal medium may already contain sufficient levels of aspartate.

-

Another nutrient may be the limiting factor. A comprehensive spent media analysis can help identify other depleted components.

-

The concentration of the supplement may need to be optimized.

-

-

Toxicity: While L-aspartate is a natural metabolite, excessively high concentrations can lead to metabolic imbalances and potential cytotoxicity. It is always advisable to perform a dose-response curve to identify the optimal, non-toxic concentration range.

Conclusion

Sodium L-aspartate monohydrate is a valuable and often critical supplement for optimizing cell culture performance. By understanding its central role in cellular metabolism and applying the detailed protocols outlined in this guide, researchers and bioprocess scientists can effectively address metabolic bottlenecks, enhance cell growth and viability, and ultimately improve the productivity of their cell culture systems. The principles and methodologies presented here provide a solid foundation for the rational design and optimization of cell culture media for a wide range of applications, from basic research to the industrial production of life-saving biotherapeutics.

References

- 1. Real-time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. nacalai.com [nacalai.com]

- 8. Real‐time quantification and supplementation of bioreactor amino acids to prolong culture time and maintain antibody product quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ZBTB1 Regulates Asparagine Synthesis and Leukemia Cell Response to L-Asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel regulations of glutamate and aspartate uptake by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Determination of Amino Acids in Cell Culture and Fermentation Broth Media Using Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

"L-aspartic acid sodium salt monohydrate" for protein crystallization screening

Application Notes & Protocols

Topic: L-Aspartic Acid Sodium Salt Monohydrate for Protein Crystallization Screening

Audience: Researchers, scientists, and drug development professionals.

Harnessing L-Aspartic Acid Sodium Salt Monohydrate for Effective Protein Crystallization

Introduction: The Quest for High-Quality Protein Crystals

The determination of a protein's three-dimensional structure is a cornerstone of modern biology and drug discovery, providing unparalleled insights into its function and mechanism.[1] X-ray crystallography remains the primary method for obtaining high-resolution protein structures, but its success is fundamentally dependent on a single, critical step: the growth of well-ordered, diffraction-quality crystals.[2] This process involves transitioning a purified protein from a soluble, aqueous state to a highly ordered, solid crystalline lattice.[1]

Achieving this transition is a complex challenge influenced by numerous variables, including pH, temperature, ionic strength, and the specific chemical agents used to induce crystallization.[3] Among the vast arsenal of chemical tools available to crystallographers, amino acids have emerged as effective agents for promoting crystallization.[4] This guide provides an in-depth exploration of L-Aspartic acid sodium salt monohydrate, a component used in reservoir solutions for crystallization, detailing the scientific principles behind its use and providing robust protocols for its application in screening experiments.[5]

Scientific Principles: Why Use L-Aspartic Acid Sodium Salt Monohydrate?

The formation of a protein crystal occurs in two stages: nucleation, where protein molecules form a stable initial aggregate, and growth, where additional molecules attach to this nucleus in an ordered fashion.[3] Both stages require the protein solution to be in a state of supersaturation, where the concentration of the protein exceeds its normal solubility limit.[1] Chemical agents, known as precipitants, are used to carefully guide the protein into this supersaturated state.